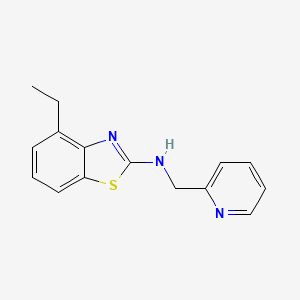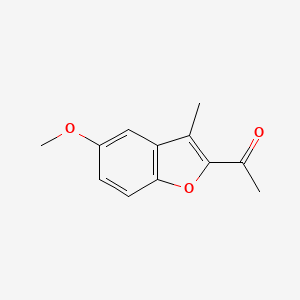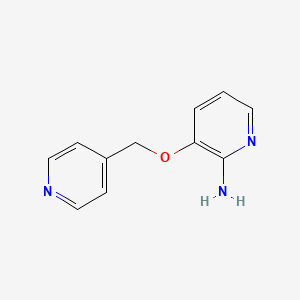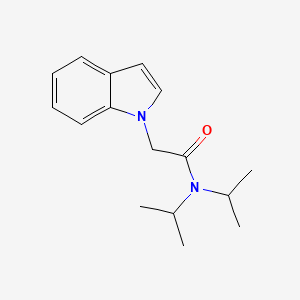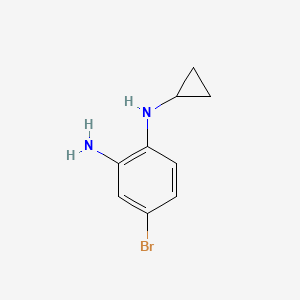
5-(benzyloxy)-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-(benzyloxy)-1H-indole-3-carboxylic acid, also known as 5-BOC-indole-3-carboxylic acid, is a synthetic organic compound belonging to the indole family. It is a white crystalline solid, soluble in most organic solvents, and is used in the synthesis of organic compounds. 5-BOC-indole-3-carboxylic acid has a wide range of applications in the pharmaceutical and chemical industries, and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of hydroxyindole-3-carboxylic acids, including derivatives like 5-(benzyloxy)-1H-indole-3-carboxylic acid, involves converting benzyloxyindoles to their carboxylic forms through ethyl chloroformate action and Grignard reagents. This synthesis process is significant for studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Pharmaceutical Development
- This compound derivatives are investigated for their potential as inhibitors of human 5-lipoxygenase, a target for treating inflammatory and allergic disorders. Structural optimization of these compounds has led to the discovery of potent inhibitors with significant potential as anti-inflammatory therapeutics (Karg et al., 2009).
Anticancer Research
- Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Certain compounds within this class have shown significant cytotoxicity, indicating their potential as anticancer agents (Kumar et al., 2010).
Anti-Inflammatory and Antiproliferative Activities
- Studies on 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, derived from indole-3-carboxylic acids like this compound, have shown promising results in anti-inflammatory and anti-proliferative activities. This highlights their potential in developing new therapeutics for inflammation and cancer (Rapolu et al., 2013).
Biological Applications
- Further research into derivatives of this compound has shown their potential in various biological applications, including as inhibitors in leukotriene synthesis. This research is essential for the development of new treatments for asthma and other inflammatory diseases (Hutchinson et al., 2009).
Mécanisme D'action
The benzyloxy group in “5-(benzyloxy)-1H-indole-3-carboxylic acid” could potentially increase the lipophilicity of the compound, which might enhance its ability to cross cell membranes. The carboxylic acid group could participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets .
Analyse Biochimique
Biochemical Properties
5-(benzyloxy)-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for enzymes that catalyze benzylic oxidations and reductions . Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, potentially influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in oxidative stress responses and inflammatory pathways . Furthermore, this compound has been shown to affect the expression of genes related to cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been reported to inhibit the activity of certain enzymes involved in oxidative processes, thereby reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects on cellular function, including enhanced antioxidant activity and reduced inflammation . At higher doses, this compound can induce toxic effects, such as oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis and degradation of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the benzyloxy group . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter LAT1 (SLC7A5) . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . The targeting of this compound to specific organelles is facilitated by post-translational modifications and targeting signals, which direct its distribution within the cell.
Propriétés
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-7-6-12(8-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRHKUJAMWIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653006 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-73-8 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



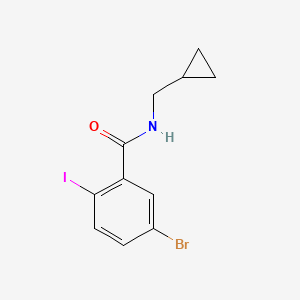
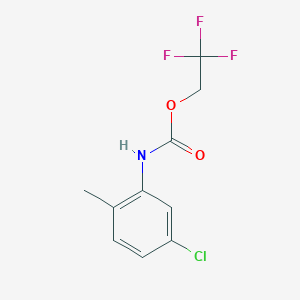
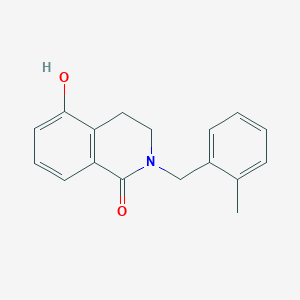
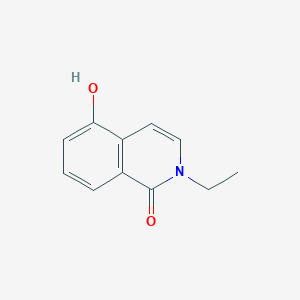

![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
